Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound features a unique structure incorporating both an ethyl ester and a carbamothioyl group, which may impart specific biological activities and chemical reactivity. The compound is expected to have applications in medicinal chemistry and organic synthesis due to its functional groups.
Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can be classified under the following categories:
The compound is synthesized from readily available starting materials, including benzoic acid derivatives and thiourea or its derivatives. Its structural complexity suggests it may be of interest in various chemical and biological applications.
The synthesis of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can be approached through several methods, commonly involving the reaction of benzoic acid derivatives with thiourea or its derivatives.
The molecular structure of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can be described by its chemical formula .
The structure can be represented using various notations:
CCOC(=O)C1=CC=CC=C1N(C(=S)C2=CC=CC=C2)C
InChI=1S/C16H18N2O2S/c1-3-20-16(19)14-10-8-6-4-5-7-9-11(14)12(17)13(18)15(21)22
Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate may participate in several chemical reactions due to its functional groups.
Reactions should be conducted under controlled conditions to prevent side reactions, particularly when dealing with sensitive functional groups.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming structural integrity and purity.
Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate has potential applications in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0